1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 914637-69-7
VCID: VC2307762
InChI: InChI=1S/C13H16FNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F
Molecular Formula: C13H16FNO4S
Molecular Weight: 301.34 g/mol

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid

CAS No.: 914637-69-7

Cat. No.: VC2307762

Molecular Formula: C13H16FNO4S

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid - 914637-69-7

Specification

CAS No. 914637-69-7
Molecular Formula C13H16FNO4S
Molecular Weight 301.34 g/mol
IUPAC Name 1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C13H16FNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Standard InChI Key SGLKZCURYDEFJN-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F

Introduction

Chemical Structure and Properties

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid (CAS No. 914637-69-7) is a complex organic molecule containing a piperidine core substituted with both a 2-fluoro-4-(methylsulfonyl)phenyl group and a carboxylic acid moiety. The compound has a molecular formula of C13H16FNO4S and a molecular weight of 301.34 g/mol.

Key Physicochemical Parameters

The compound possesses several important physicochemical characteristics that influence its behavior in biological systems and chemical reactions:

PropertyValueReference
Molecular Weight301.34 g/mol
TPSA (Topological Polar Surface Area)80.47
LogP0.9309
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds3

The moderate LogP value suggests balanced lipophilicity and hydrophilicity, which is often favorable for drug-like compounds. The topological polar surface area (TPSA) value of 80.47 indicates good potential for membrane permeability, as compounds with TPSA values below 140 Ų generally have better cell membrane penetration capabilities .

Structural Identifiers

For precise identification and database referencing, the following structural identifiers are associated with this compound:

  • IUPAC Name: 1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid

  • InChI: InChI=1S/C13H16FNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)

  • InChIKey: SGLKZCURYDEFJN-UHFFFAOYSA-N

  • SMILES: CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F

Analytical Characterization

Analytical characterization of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid would typically involve various spectroscopic and chromatographic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from similar compounds, the following NMR characteristics would be expected:

Proton NMR (¹H NMR)

Key signals would likely include:

  • Methyl protons of the methylsulfonyl group: singlet at approximately δ 3.0-3.1 ppm

  • Aromatic protons: multiple signals in the region δ 7.0-8.0 ppm

  • Piperidine ring protons: complex signals in the region δ 1.5-3.5 ppm

  • Carboxylic acid proton: broad singlet at approximately δ 12.0 ppm

Fluorine NMR (¹⁹F NMR)

A characteristic signal for the fluorine atom would be expected, likely in the range of -110 to -130 ppm, depending on the exact electronic environment .

Carbon NMR (¹³C NMR)

Key signals would include:

  • Carboxylic acid carbonyl carbon: approximately δ 175-180 ppm

  • Aromatic carbons: signals in the region δ 110-150 ppm

  • Carbon bearing the fluorine atom: doublet with large coupling constant due to C-F coupling

  • Piperidine ring carbons: signals in the region δ 20-60 ppm

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 301, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • C=O stretching of the carboxylic acid (approximately 1700-1725 cm⁻¹)

  • O-H stretching of the carboxylic acid (broad band at approximately 2500-3300 cm⁻¹)

  • S=O stretching of the methylsulfonyl group (asymmetric around 1300-1350 cm⁻¹ and symmetric around 1140-1170 cm⁻¹)

  • C-F stretching (around 1000-1400 cm⁻¹)

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid and related compounds provides valuable insights into how structural modifications affect biological activity.

Methylsulfonyl Group

The methylsulfonyl group at the 4-position of the phenyl ring appears to enhance potency in biological assays compared to other substituents. Studies on related compounds have shown that "the replacement of the cyano group at the 4-position of the phenyl ring with a methylsulfonyl group resulted in an increase in its biochemical and cellular potencies" .

Fluorine Substituent

The fluorine atom at the 2-position of the phenyl ring likely contributes to:

  • Improved metabolic stability by blocking potential sites of oxidative metabolism

  • Enhanced binding interactions through altered electronic distribution

  • Potentially improved membrane permeability

Carboxylic Acid Moiety

The carboxylic acid functional group significantly influences:

  • Aqueous solubility (increasing it)

  • Protein binding interactions (enhancing ionic interactions)

  • Cell membrane permeability (potentially limiting it)

Research on related compounds suggests that modification of the carboxylic acid to other functional groups such as amides may improve certain pharmacokinetic properties while potentially altering target binding characteristics .

Comparison with Structural Analogs

A comparative analysis of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid with structurally related compounds provides context for understanding its unique properties.

Positional Isomers and Related Compounds

Table 2: Comparison of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferencesReference
1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid914637-69-7C13H16FNO4S301.34Reference compound
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid914637-73-3C13H16FNO4S301.34Fluorine at position 4 instead of 2 on the phenyl ring
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid942474-20-6C13H17NO4S283.35No fluorine atom on the phenyl ring
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid914637-71-1C13H16FNO4S301.34Carboxylic acid at position 3 instead of 4 on the piperidine ring
1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide914637-63-1C13H17FN2O3S300.35Carboxamide instead of carboxylic acid

Effects of Structural Modifications

Each structural modification influences the compound's properties in specific ways:

  • The position of the fluorine atom affects the electronic distribution within the phenyl ring, potentially altering binding interactions with target proteins.

  • The presence or absence of the fluorine atom impacts metabolic stability, lipophilicity, and membrane permeability.

  • The position of the carboxylic acid group on the piperidine ring affects the three-dimensional orientation of this functional group, potentially altering binding interactions.

  • Conversion of the carboxylic acid to a carboxamide changes hydrogen bonding patterns and typically improves cell permeability while reducing acidity.

pKa Considerations

The carboxylic acid group in 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid is expected to have a pKa similar to other piperidine-4-carboxylic acids, typically in the range of 4.0-4.5 . This acidic character influences the compound's ionization state at physiological pH, affecting its solubility and distribution in biological systems.

Future Research Directions

Based on the analysis of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid and related compounds, several promising research directions emerge:

Optimization of Pharmacokinetic Properties

Further research could focus on derivative compounds that maintain the beneficial properties of the methylsulfonyl and fluorine substituents while addressing the potential permeability limitations of the carboxylic acid moiety. This might include:

  • Prodrug approaches that temporarily mask the carboxylic acid

  • Bioisosteric replacements for the carboxylic acid

  • Modifications to the piperidine ring system

Expanded Biological Activity Profiling

Comprehensive screening of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid against a wider range of biological targets would help identify potential therapeutic applications beyond those currently known for related compounds.

Crystallographic Studies

X-ray crystallography studies of the compound, particularly in complex with potential protein targets, would provide valuable insights into binding interactions and guide future optimization efforts.

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